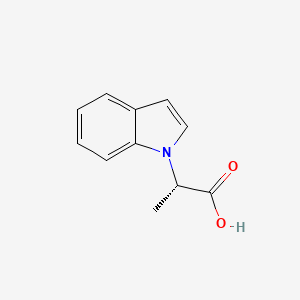![molecular formula C19H20N2O B12102387 2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B12102387.png)
2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one is a synthetic organic compound with the molecular formula C19H20N2O and a molecular weight of 292.37 g/mol . This compound is characterized by a spirocyclic structure, which includes a diazaspiro octane ring system fused with a benzhydryl group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one typically involves the reaction of benzhydryl chloride with a diazaspiro octane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets and pathways. The compound is known to act as a sigma-1 receptor antagonist, which enhances the antinociceptive effect of morphine and rescues morphine tolerance . This interaction with sigma-1 receptors modulates various cellular processes, including calcium signaling, protein folding, and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzhydryl-2,6-diazaspiro[3.4]octan-7-one: A closely related compound with similar structural features and biological activities.
2-Benzhydryl-2,7-diazaspiro[3.4]octane: Another related compound with a similar spirocyclic structure but lacking the ketone functional group.
Uniqueness
2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one is unique due to its specific spirocyclic structure and the presence of both benzhydryl and diazaspiro octane moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C19H20N2O |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
2-benzhydryl-2,7-diazaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C19H20N2O/c22-17-11-19(12-20-17)13-21(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2,(H,20,22) |
InChI-Schlüssel |
ZEDMLOWQUKOHFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NCC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(7-Oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate](/img/structure/B12102306.png)



![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)

![Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12102340.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate](/img/structure/B12102341.png)

![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12102351.png)



